molecular formula C9H11N3O2 B2951363 N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049524-88-0

N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2951363
CAS No.: 1049524-88-0
M. Wt: 193.206
InChI Key: RCQNFCSPDCOQNH-UHFFFAOYSA-N
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Description

N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative featuring a methyl group at the 1-position and a cyclopropylcarboxamide substituent at the 3-position. The core pyridazinone scaffold is critical for binding to the proteasome’s active site, with substituents modulating potency, solubility, and synthetic feasibility.

Properties

IUPAC Name

N-cyclopropyl-1-methyl-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-12-8(13)5-4-7(11-12)9(14)10-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCQNFCSPDCOQNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC(=N1)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting with the formation of the pyridazine ring. One common synthetic route includes the cyclization of a suitable precursor, such as a diacylhydrazine derivative, under acidic or basic conditions. The cyclopropyl group can be introduced through a cyclopropanation reaction, and the methyl group can be added via methylation reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and catalysts to ensure high yield and purity. The choice of solvents, temperature, and pressure conditions are optimized to achieve efficient synthesis. Continuous flow chemistry and other advanced techniques may also be employed to enhance the scalability and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridazines.

Scientific Research Applications

N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has diverse applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, facilitating the construction of complex molecules.

  • Biology: The compound can be employed in biological studies to investigate its interactions with various biomolecules and cellular pathways.

  • Industry: The compound's unique properties make it useful in material science, where it can be incorporated into advanced materials with desirable characteristics.

Mechanism of Action

N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as N-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide and N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the cyclopropyl group in this compound imparts unique steric and electronic effects, distinguishing it from its counterparts.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The following table summarizes key structural analogs, their synthetic yields, and substituent variations, as reported in the synthesis-focused studies .

Compound ID Core Heterocycle 1-Position Substituent Carboxamide Substituent Additional Modifications Synthesis Yield (%)
Target Compound Pyridazinone Methyl N-cyclopropyl None Not reported
5 Pyridazinone Benzyl N-(3-cyclopropylcarbamoylphenyl) None Not reported
6 Pyridazinone Benzyl N-methyl-N-(3-cyclopropylcarbamoylphenyl) N-methylation 45
7 Pyridazinone Benzyl N-(3-cyclopropyl(methyl)carbamoylphenyl) N-methyl cyclopropyl 22
8 Pyridine Benzyl N-(3-cyclopropylcarbamoylphenyl) Pyridine core 23
9 Pyridazinone Benzyl N-(3-cyclopropylcarbamoyl-4-fluorophenyl) 4-Fluorine 90
12 Pyridazinone 4-Methoxyphenylmethyl N-(3-cyclopropylcarbamoyl-4-fluorophenyl) 4-Fluorine, 3-methoxybenzyl 46

Biological Activity

N-cyclopropyl-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives showed enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics such as bleomycin .

The biological activity is believed to be mediated through multiple pathways:

  • Inhibition of Cell Proliferation : Compounds derived from this scaffold have been shown to inhibit key signaling pathways involved in cell growth and survival, particularly the PI3K/AKT/mTOR pathway .
  • Cell Cycle Arrest : Some derivatives induce cell cycle arrest at specific phases, contributing to their anticancer efficacy.

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer activity of N-cyclopropyl derivatives in vitro against several cancer cell lines. The results are summarized in Table 1.

CompoundCell LineIC50 (µM)Mechanism of Action
AFaDu5.2Apoptosis induction
BHeLa7.8Cell cycle arrest
CMCF74.5PI3K/AKT inhibition

Study 2: Structure–Activity Relationship (SAR)

A detailed SAR analysis was performed to identify the most active derivatives. The modifications made and their effects on biological activity are shown in Table 2.

ModificationActivity ChangeComments
Cyclopropyl group addedIncreased potencyEnhanced binding affinity
Methyl substitutionImproved selectivityBetter pharmacokinetic profile

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The following general synthetic route has been established:

  • Formation of Dihydropyridazine : Initial cyclization reactions involving cyclopropyl amines.
  • Oxidation Steps : Conversion of intermediates to the desired oxo form.
  • Carboxamide Formation : Final reaction with carboxylic acid derivatives to yield the target compound.

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